6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.
Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Piperidin-4-yl Group: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the triazolopyridazine core or the piperidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
- 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyrazine
Uniqueness
The uniqueness of 6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds. This could make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H16ClN5 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16ClN5/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-6,12,18H,7-10H2 |
InChI Key |
VUIDTULSCNGVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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